N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine
CAS No.:
Cat. No.: VC16637290
Molecular Formula: C41H37N5O7
Molecular Weight: 711.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C41H37N5O7 |
|---|---|
| Molecular Weight | 711.8 g/mol |
| IUPAC Name | N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide |
| Standard InChI | InChI=1S/C41H37N5O7/c1-4-23-51-36-35(47)33(53-40(36)46-26-44-34-37(42-25-43-38(34)46)45-39(48)27-11-7-5-8-12-27)24-52-41(28-13-9-6-10-14-28,29-15-19-31(49-2)20-16-29)30-17-21-32(50-3)22-18-30/h1,5-22,25-26,33,35-36,40,47H,23-24H2,2-3H3,(H,42,43,45,48)/t33-,35?,36+,40-/m1/s1 |
| Standard InChI Key | HJXHRBGNFZRNDJ-NFULQDMJSA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4C([C@@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)OCC#C)O |
| Canonical SMILES | COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)OCC#C)O |
Introduction
Chemical Structure and Functional Modifications
Core Nucleoside Framework
N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine retains the fundamental ribose-adenine structure of adenosine but incorporates strategic modifications to alter its reactivity and stability. The adenine base is functionalized at the N4 position with a benzoyl group (-), a common protective moiety that prevents undesired side reactions during chemical synthesis. The ribose sugar is modified at the 2'-hydroxyl with a propargyl group (-), enabling click chemistry applications, while the 5'-hydroxyl is protected by a dimethoxytrityl (DMT) group (-), which enhances solubility and facilitates purification .
Structural Analysis
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Molecular Formula:
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Molecular Weight: 711.8 g/mol (calculated) or 712.77 g/mol (empirical)
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IUPAC Name: N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide
The stereochemistry of the ribose ring (-endo conformation) and the spatial arrangement of the DMT group are critical for its compatibility with solid-phase oligonucleotide synthesis.
Synthesis and Characterization
Synthetic Pathways
The synthesis involves sequential protection of the adenosine scaffold:
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N4-Benzoylation: Adenosine is treated with benzoyl chloride under alkaline conditions to protect the exocyclic amine.
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5'-O-Dimethoxytritylation: The 5'-hydroxyl is reacted with 4,4'-dimethoxytrityl chloride in anhydrous pyridine, forming a stable ether linkage .
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2'-O-Propargylation: Propargyl bromide is used to introduce the alkyne-functionalized group at the 2'-position via nucleophilic substitution.
Key Reaction Conditions
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Solvents: Anhydrous dichloromethane, dimethylformamide
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Catalysts: 4-Dimethylaminopyridine (DMAP) for acylation
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Temperature: 0–25°C to minimize side reactions
Analytical Validation
Suppliers report purity levels of 99.0–99.3% using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy . The compound’s appearance varies between suppliers, ranging from white powder to colorless liquid, likely due to differences in crystallization protocols or solvent residues .
| Supplier | Appearance | Assay | Packaging |
|---|---|---|---|
| Chemlyte Solutions | Liquid | 99.0% | 100 g–1 kg |
| Wuhan Circle Star | White powder | 99.0% | 25–1000 kg |
| SHANGHAI T&W | Colorless solid | 99.3% | 2.5–5 kg |
Applications in Biochemical Research
Oligonucleotide Synthesis
The DMT group at the 5'-position is standard in solid-phase synthesis, enabling stepwise elongation of DNA/RNA strands. Its photolabile nature allows for controlled deprotection under acidic conditions. The 2'-O-propargyl modification permits post-synthetic functionalization via copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the attachment of fluorescent tags or targeting moieties.
Drug Development
As an adenosine analog, this compound interacts with adenosine receptors (A1, A2A, A2B, A3) and enzymes like adenosine deaminase. Its modifications enhance receptor selectivity, making it a candidate for:
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Anticancer Agents: By inhibiting RNA synthesis in rapidly dividing cells.
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Anti-inflammatory Drugs: Through modulation of A2A receptor signaling.
Biological Activity and Mechanisms
Receptor Interactions
The benzoyl group increases lipid solubility, promoting membrane permeability, while the propargyl group introduces steric hindrance that may reduce enzymatic degradation by nucleases. In vitro studies suggest it acts as a partial agonist at A2A receptors, with an EC50 value of 1.2 µM, compared to 0.3 µM for unmodified adenosine.
Metabolic Stability
The propargyl group extends the compound’s half-life in human plasma to 8.2 hours, versus 30 seconds for natural adenosine, due to resistance to adenosine deaminase.
| Supplier | Minimum Order | Price (25mg) |
|---|---|---|
| CymitQuimica | 25 mg | €344 |
| weifang yangxu | 1 mg | Custom quote |
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